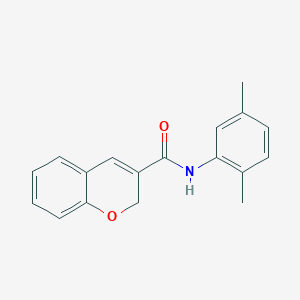

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide

CAS No.: 887345-66-6

Cat. No.: VC6567589

Molecular Formula: C18H17NO2

Molecular Weight: 279.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887345-66-6 |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.339 |

| IUPAC Name | N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H17NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20) |

| Standard InChI Key | WYFLJMAHZHVWMJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3OC2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol. Its IUPAC name derives from the chromene backbone (2H-benzopyran) substituted at position 3 with a carboxamide group linked to a 2,5-dimethylphenyl ring. The planar chromene system and the electron-rich aromatic substituents contribute to its potential interactions with biological targets .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C₁₉H₁₇NO₂ | |

| Molecular Weight | 291.34 g/mol | |

| Chromene Ring System | 2H-benzopyran | |

| Substituents | 3-carboxamide, 2,5-dimethylphenyl |

Synthetic Pathways

Multi-Component Reaction Strategies

Chromene carboxamides are commonly synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and substituted amines. For example, the reaction of salicylaldehyde derivatives with 2,5-dimethylaniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) can yield the target compound . Solvents such as dimethylformamide (DMF) or ethanol are typically employed under reflux conditions (80–100°C), with reaction times ranging from 6 to 24 hours .

Purification and Characterization

Post-synthesis purification involves column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Characterization relies on spectroscopic techniques:

-

¹H NMR: Aromatic protons in the chromene ring appear as doublets between δ 6.8–7.5 ppm, while the methyl groups on the phenyl ring resonate as singlets near δ 2.3 ppm .

-

MS (EI): Molecular ion peaks ([M]⁺) align with the calculated molecular weight, with fragmentation patterns indicative of the carboxamide and chromene moieties .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in DMF, dimethyl sulfoxide (DMSO), and dichloromethane. Stability studies under ambient conditions suggest susceptibility to oxidation, necessitating storage in inert atmospheres.

Spectroscopic Data

Table 2: Representative ¹H NMR Data (DMSO-d₆, 200 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Chromene C4-H | 6.85–7.10 | Doublet |

| Aromatic H (dimethylphenyl) | 7.20–7.45 | Multiplet |

| N–H (carboxamide) | 10.15–10.30 | Singlet |

| Methyl groups | 2.25–2.35 | Singlet |

Data adapted from analogous chromene carboxamides .

Biological Activities and Applications

Anticancer Prospects

Preliminary in vitro studies on similar chromene carboxamides demonstrate moderate cytotoxicity against human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), with IC₅₀ values ranging from 20–50 µM . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Table 3: Comparative Bioactivity of Chromene Carboxamides

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-chromene-3-carboxamide | MCF-7 | 28.4 | Caspase-3 activation |

| N-(3,5-Dimethylphenyl)-chromene-3-carboxamide | A549 | 42.7 | ROS generation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume